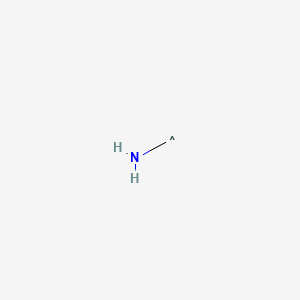![molecular formula C77H60N4 B13732649 Tris-[4-(tritylamino)-phenyl]acetonitrile CAS No. 307351-60-6](/img/structure/B13732649.png)
Tris-[4-(tritylamino)-phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-[4-(tritylamino)-phenyl]acetonitrile is an organic compound with the molecular formula C77H60N4. It is known for its unique structure, which includes three tritylamino groups attached to a central phenyl ring, which is further connected to an acetonitrile group.
Méthodes De Préparation
The synthesis of Tris-[4-(tritylamino)-phenyl]acetonitrile typically involves the reaction of tritylamine with a suitable phenylacetonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tris-[4-(tritylamino)-phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Applications De Recherche Scientifique
Tris-[4-(tritylamino)-phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism of action of Tris-[4-(tritylamino)-phenyl]acetonitrile involves its interaction with specific molecular targets. The tritylamino groups can interact with electron-rich or electron-deficient sites on other molecules, leading to various chemical and biological effects. The pathways involved may include electron transfer, hydrogen bonding, and van der Waals interactions .
Comparaison Avec Des Composés Similaires
Tris-[4-(tritylamino)-phenyl]acetonitrile can be compared with other similar compounds, such as:
Tris-[4-(diethylamino)-phenyl]amine: Known for its optoelectronic properties and used in similar applications.
Triphenylamine: Widely used in organic semiconductors and OLEDs due to its hole-transporting properties.
Tris-[4-(bromophenyl)amino]phenyl]amine: Known for its catalytic properties in organic synthesis.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of this compound in various fields.
Propriétés
Numéro CAS |
307351-60-6 |
|---|---|
Formule moléculaire |
C77H60N4 |
Poids moléculaire |
1041.3 g/mol |
Nom IUPAC |
2,2,2-tris[4-(tritylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C77H60N4/c78-58-74(59-46-52-71(53-47-59)79-75(62-28-10-1-11-29-62,63-30-12-2-13-31-63)64-32-14-3-15-33-64,60-48-54-72(55-49-60)80-76(65-34-16-4-17-35-65,66-36-18-5-19-37-66)67-38-20-6-21-39-67)61-50-56-73(57-51-61)81-77(68-40-22-7-23-41-68,69-42-24-8-25-43-69)70-44-26-9-27-45-70/h1-57,79-81H |
Clé InChI |
RTIVSRHSHHLETM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)C(C#N)(C5=CC=C(C=C5)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)



![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
